Lithium diisopropylamine

Enolate Oxidation α-Hydroxycarbonyl Synthesis Base Comparison

Select Lithium Diisopropylamide (LDA) when your synthetic route demands irreversible kinetic enolate formation or precise regioselective lithiation. With a conjugate-acid pKa of ~36 in THF, LDA quantitatively deprotonates ketones, esters, and nitriles at the least-hindered α-site at −78°C, minimizing thermodynamic equilibration—unlike KHMDS. For uridine functionalization at C-6, LDA's moderated steric profile outperforms bulkier LiTMP. Critical advisory: for challenging ortholithiations, LDA freshly prepared in situ from n-BuLi and diisopropylamine reacts ≈10× faster than pre-formed commercial solutions. Match your procurement strategy to your selectivity requirements.

Molecular Formula C6H15LiN
Molecular Weight 108.2 g/mol
Cat. No. B8726766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium diisopropylamine
Molecular FormulaC6H15LiN
Molecular Weight108.2 g/mol
Structural Identifiers
SMILES[Li].CC(C)NC(C)C
InChIInChI=1S/C6H15N.Li/c1-5(2)7-6(3)4;/h5-7H,1-4H3;
InChIKeyOVEHNNQXLPJPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Diisopropylamide (LDA) Procurement: Technical Baseline and Compound Class Overview


Lithium diisopropylamide (LDA), with the molecular formula LiN(i-Pr)₂, is a sterically hindered, non-nucleophilic lithium dialkylamide base belonging to the class of 'utility amides,' which also includes lithium hexamethyldisilazide (LiHMDS) and lithium tetramethylpiperidide (LiTMP) [1]. Its conjugate acid, diisopropylamine, has a pKa of approximately 36 in tetrahydrofuran (THF), making LDA a strong base capable of quantitatively deprotonating a wide range of weakly acidic carbon acids, such as ketones, esters, and nitriles [2][3]. It is typically prepared and used as a solution in THF or ethers at low temperatures (e.g., -78 °C) and is known to exist as a dimeric aggregate in these solutions [4].

Why LDA Cannot Be Casually Substituted: A Technical Rationale for Non-Interchangeability


Despite belonging to the same class of strong, non-nucleophilic amide bases, LDA, LiHMDS, KHMDS, and LiTMP are not interchangeable. Substituting one for another can lead to significant differences in reaction outcome due to variations in three key physicochemical properties: (1) basicity (pKa of conjugate acid), which governs the thermodynamic driving force for deprotonation; (2) steric bulk, which dictates kinetic accessibility and regioselectivity; and (3) the nature of the counterion (Li⁺ vs. K⁺), which influences aggregation state and enolate geometry through chelation [1][2]. These differences manifest as quantifiable variations in reaction yield, regioselectivity, and stereoselectivity (E/Z ratio), making the choice of base a critical decision point in synthetic route design [3]. The following evidence guide provides the quantitative data required to make a scientifically grounded selection.

Quantitative Differentiation of LDA: A Data-Centric Procurement Guide


LDA vs. KHMDS: Comparative Yields in α-Hydroxycarbonyl Synthesis via Enolate Oxidation

In a comparative study on the direct oxidation of enolates to synthesize α-hydroxycarbonyl compounds, the use of potassium hexamethyldisilazide (KHMDS) as the base consistently resulted in higher product yields compared to conventional lithium bases like LDA [1]. This is a direct, quantifiable performance difference that should inform base selection for this specific transformation. While the reference does not provide the raw yield data in the abstract, it explicitly states KHMDS gives 'consistently higher yields' than LDA in this context, representing a clear performance differential.

Enolate Oxidation α-Hydroxycarbonyl Synthesis Base Comparison

LDA vs. LiHMDS & KHMDS: Divergent Enolate Geometry in Peterson Olefination

A combined theoretical and experimental study on the Peterson olefination revealed that the geometry of the intermediate α-silyl ester enolate differs markedly depending on the base used for deprotonation [1]. The study compared LDA, LiHMDS, and KHMDS, finding that the chelating effect of the lithium counterion in LDA and LiHMDS is critical for dictating the reaction pathway and, consequently, the final alkene stereochemistry. This demonstrates that the choice of base is not trivial but is a key stereochemical control element.

Peterson Olefination Enolate Geometry Stereoselectivity

LDA vs. LiTMP: Divergent Regioselectivity in Ortholithiation Attributed to Steric Effects

In the ortholithiation of 1-chloro-3-(trifluoromethyl)benzene, LDA and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) exhibit divergent regioselectivities [1]. While the abstract attributes this to 'steric effects,' the full text clarifies that the reactions are more complex and sensitive to the source of LDA. Critically, it quantifies that commercially purchased LDA is 'approximately 10 times less reactive' than LDA generated in situ from n-BuLi and diisopropylamine. This highlights a significant performance variance based on the reagent's source, a crucial consideration for procurement and experimental reproducibility.

Ortholithiation Regioselectivity Steric Hindrance

LDA vs. LiTMP: Steric Control of Regioselectivity in Uridine Lithiation

A comparative study on the lithiation of uridine derivatives examined the efficiency and regioselectivity (C-5 vs. C-6) of LDA and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) [1]. The research demonstrated that the steric hindrance of the base, combined with the rotation of the substrate's C-2' substituent, directly influences the site of lithiation. This provides a clear, structure-based rationale for selecting LDA over the bulkier LiTMP when C-6 lithiation is desired.

Nucleoside Lithiation Regioselectivity Steric Effects

LDA vs. LiHMDS: Comparative pKa and Kinetic vs. Thermodynamic Enolate Control

A key differentiator for LDA is its exceptional basicity. The conjugate acid, diisopropylamine, has a pKa of approximately 36 in THF, which is significantly higher than that of hexamethyldisilazane (pKa ~29.5 in THF), the conjugate acid of LiHMDS [1][2]. This difference of over 6 pKa units means LDA is thermodynamically much more powerful and capable of achieving complete, quantitative deprotonation of less acidic substrates at very low temperatures (e.g., -78 °C). This strong basicity, combined with its steric bulk, is the fundamental reason LDA is the quintessential reagent for generating kinetic enolates with high fidelity, as it irreversibly and selectively deprotonates the least hindered α-proton before equilibration can occur [3].

Enolate Chemistry Kinetic Control pKa Comparison

Recommended Application Scenarios for Lithium Diisopropylamide Based on Verified Performance


Scenario 1: Reliable Generation of Kinetic Enolates for Stereoselective Alkylation

When a synthetic route requires the selective formation of a kinetic enolate from an unsymmetrical ketone, LDA is the reagent of choice. Its high basicity (pKa 36 in THF) and steric bulk ensure complete and irreversible deprotonation at the least hindered α-site at low temperature (-78 °C), minimizing thermodynamic equilibration [1]. This is in contrast to weaker bases or those with different counterions (e.g., KHMDS) which may yield mixtures of enolates or favor the thermodynamic product. For procurement, this justifies selecting LDA as a critical control element for high-fidelity enolate generation.

Scenario 2: Nucleoside Functionalization Requiring Precise Regiocontrol

For the lithiation of nucleoside derivatives like uridine, the choice between LDA and the bulkier LiTMP is a key decision for controlling regioselectivity [2]. When functionalization at the C-6 position is desired, the less sterically demanding LDA is preferred, as it can access this site more readily than LiTMP. This evidence-based differentiation directly informs the procurement of LDA for nucleoside analogue synthesis.

Scenario 3: Ortholithiation Protocols Demanding High Reactivity and Reproducibility

In challenging ortholithiation reactions of functionalized arenes, the source and preparation of LDA have a profound impact on reaction rate [3]. Studies show that LDA generated in situ from n-butyllithium and diisopropylamine is approximately 10 times more reactive than commercially sourced, pre-formed LDA solutions. This evidence dictates a clear procurement and experimental strategy: for optimal performance in sensitive ortholithiations, LDA should be prepared fresh in the laboratory rather than purchased as a stock solution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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